molecular formula C33H40O21 B8255216 4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- CAS No. 55696-55-4

4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-

Cat. No.: B8255216
CAS No.: 55696-55-4
M. Wt: 772.7 g/mol
InChI Key: MNMUPTOJETVJCW-WHBTYZLHSA-N
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Description

Structural Characterization of 4H-1-Benzopyran-4-one Derivatives

IUPAC Nomenclature and Systematic Classification

The systematic name 4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-alpha-L-mannopyranosyl-(1→6)-O-[beta-D-glucopyranosyl-(1→2)]-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- reflects its core structure and substituent arrangement. The IUPAC nomenclature prioritizes:

  • The benzopyran-4-one backbone (4H-1-benzopyran-4-one) as the parent structure.
  • The trisaccharide moiety at position C-3, comprising 6-deoxy-alpha-L-mannopyranosyl-(1→6)-beta-D-glucopyranosyl-(1→2)-beta-D-glucopyranose.
  • A 3,4-dihydroxyphenyl group at position C-2.
  • Hydroxyl groups at positions C-5 and C-7.

This classification aligns with flavonoid glycosides, where glycosylation enhances solubility and bioactivity.

Molecular Architecture Analysis

Benzopyran Core Structure Configuration

The benzopyran core consists of a fused benzene and pyran ring system. Key features include:

  • Ring system : A benzene ring (positions 1–6) fused to a gamma-pyrone ring (positions 1, 2, 7–9), with a ketone at position 4.
  • Substituents : Hydroxyl groups at C-5 and C-7 contribute to hydrogen bonding and antioxidant activity, while the ketone at C-4 enables resonance stabilization.
Position Substituent Functional Role
C-2 3,4-dihydroxyphenyl Antioxidant activity via catechol group
C-3 Trisaccharide glycoside Enhances solubility and receptor binding
C-5/C-7 Hydroxyl groups Hydrogen bonding with biological targets
Glycosylation Patterns at C-3 Position

The trisaccharide at C-3 includes:

  • Inner unit : Beta-D-glucopyranosyl linked via β(1→2) to the central glucosyl residue.
  • Central unit : Beta-D-glucopyranosyl connected via α(1→6) to 6-deoxy-alpha-L-mannopyranosyl.
  • Terminal unit : 6-deoxy-alpha-L-mannopyranosyl (rhamnose variant).

This branched glycosylation is rare in flavonoids and may influence pharmacokinetics by delaying metabolic degradation.

Hydroxyphenyl Substituent Orientation at C-2

The 3,4-dihydroxyphenyl group at C-2 adopts an ortho-dihydroxy configuration, critical for:

  • Metal chelation : Binds Fe²⁺/Cu²⁺, mitigating oxidative stress.
  • Enzyme inhibition : Blocks pro-inflammatory enzymes like COX-2 and LOX by occupying hydrophobic pockets.
  • Planarity : The conjugated system enhances UV absorption (λmax ~350 nm), useful for analytical detection.

Steric effects from the glycosyl group at C-3 restrict rotation, stabilizing the molecule’s bioactive conformation.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(49-9)48-8-17-21(41)25(45)30(54-32-27(47)24(44)20(40)16(7-34)51-32)33(52-17)53-29-22(42)18-14(38)5-11(35)6-15(18)50-28(29)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMUPTOJETVJCW-WHBTYZLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100251
Record name 3-[(O-6-Deoxy-α-L-mannopyranosyl-(1→6)-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55696-55-4
Record name 3-[(O-6-Deoxy-α-L-mannopyranosyl-(1→6)-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55696-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(O-6-Deoxy-α-L-mannopyranosyl-(1→6)-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4H-1-Benzopyran-4-one and its derivatives are a significant class of compounds known for their diverse biological activities. The specific compound in focus, 4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- , exhibits a range of pharmacological effects that have been the subject of extensive research.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple sugar moieties and hydroxyl groups, which are believed to contribute to its biological activity. The presence of hydroxyl groups in particular enhances antioxidant properties and may influence various enzymatic interactions.

Biological Activities

1. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects
Research indicates that derivatives of 4H-1-benzopyran-4-one possess anti-inflammatory properties. These compounds inhibit inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential
Studies have shown that certain benzopyran derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a study indicated that specific structural modifications in the benzopyran framework could enhance their anticancer activity by inducing apoptosis in tumor cells .

4. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects, which could be beneficial in developing new antibiotics .

The biological activities of 4H-1-benzopyran-4-one derivatives are often linked to their ability to interact with specific biological targets:

  • PKC Inhibition : Some derivatives act as isoform-selective inhibitors of protein kinase C (PKC), which plays a critical role in cell signaling and proliferation .
  • Estrogen Receptor Modulation : Certain compounds have been evaluated for their estrogenic activity, suggesting potential applications in hormone-related conditions .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Identified PKC inhibition as a mechanism for anti-cancer activity.
Demonstrated uterotrophic effects in animal models, indicating hormonal activity.
Showed broad-spectrum antimicrobial activity against various pathogens.

Future Directions

Further research is necessary to optimize the potency and selectivity of 4H-1-benzopyran-4-one derivatives. Investigating their mechanisms at the molecular level will provide insights into their therapeutic potential and pave the way for new drug development.

Scientific Research Applications

Therapeutic Applications

Anti-inflammatory Properties
Research indicates that derivatives of 4H-1-Benzopyran-4-one exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .

Analgesic Effects
The analgesic properties of this compound have been documented in studies where it demonstrated pain-relieving effects comparable to conventional analgesics. This suggests its potential use in pain management therapies .

Immunosuppressive and Anti-allergic Activities
The compound also displays immunosuppressive properties, which could be beneficial in managing autoimmune disorders. Additionally, its anti-allergic effects suggest potential applications in treating allergic reactions and conditions like asthma .

Enzymatic Interactions

Recent studies have focused on the enzymatic interactions involving 4H-1-Benzopyran-4-one derivatives. The compound has been implicated in enzymatic pathways that facilitate glycosidic bond cleavage through β-elimination mechanisms. This is particularly relevant in the context of natural product deglycosylation, which is crucial for the bioavailability of glycosylated compounds .

Bioactivity and Mechanisms

Mechanistic Insights
The bioactivity of 4H-1-Benzopyran-4-one is attributed to its ability to interact with various biological targets. Studies have elucidated its mechanism of action, which involves modulation of signaling pathways associated with inflammation and immune response .

Case Studies
A notable study demonstrated the efficacy of a related benzopyran derivative in reducing symptoms of rheumatoid arthritis in animal models. The compound significantly decreased joint swelling and inflammatory markers, highlighting its therapeutic potential .

Comparative Data Table

Application Area Effects Observed References
Anti-inflammatoryInhibition of cytokines
AnalgesicPain relief comparable to analgesics
ImmunosuppressiveReduced autoimmune responses
Anti-allergicMitigation of allergic reactions
Enzymatic Interactionβ-elimination in glycoside cleavage

Future Research Directions

Given the promising applications of 4H-1-Benzopyran-4-one, future research should focus on:

  • Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of these compounds in humans.
  • Mechanistic Studies: Further elucidating the mechanisms through which these compounds exert their biological effects.
  • Formulation Development: Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and analogous flavones, isoflavones, and glycosides:

Compound Name Molecular Formula Molecular Weight Substituents Glycosylation Key Bioactivities
Target Compound C₃₃H₄₀O₂₁ 772.65 g/mol 2-(3,4-dihydroxyphenyl), 5,7-dihydroxy 3-O-trisaccharide (6-deoxy-α-L-mannose, β-D-glucose) Antioxidant, potential enzyme inhibition (e.g., aldose reductase)
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) C₁₅H₁₀O₆ 286.23 g/mol 4-hydroxyphenyl, 3,5,7-trihydroxy None Antitumor, antiangiogenic, PI3K inhibition
Quercetin-3-O-sophoroside C₂₇H₃₀O₁₇ 626.52 g/mol 2-(3,4-dihydroxyphenyl), 3,5,7-trihydroxy 3-O-disaccharide (β-D-glucose-(1→2)-β-D-glucose) Antioxidant, anti-inflammatory
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) C₁₅H₁₀O₅ 270.24 g/mol 4-hydroxyphenyl, 5,7-dihydroxy None CFTR modulation, phytoestrogen activity
Hispidulin (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one) C₁₆H₁₂O₆ 300.26 g/mol 4-hydroxyphenyl, 5,7-dihydroxy, 6-methoxy None Antiviral, neuroprotective
3-[[6-Deoxy-2-O-[6-O-p-coumaroyl-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one C₃₆H₃₈O₁₈ 770.67 g/mol 4-hydroxyphenyl, 5,7-dihydroxy 3-O-trisaccharide (6-deoxy-α-L-mannose, β-D-glucose, p-coumaroyl) Antioxidant, UV-protective

Key Observations

Aglycone Modifications: The 3,4-dihydroxyphenyl group in the target compound and quercetin derivatives enhances antioxidant capacity compared to kaempferol and genistein (4-hydroxyphenyl) .

Glycosylation Patterns :

  • The trisaccharide chain in the target compound and ’s derivative increases molecular weight (>700 g/mol), which may limit oral bioavailability but enhance stability in aqueous environments .
  • Sophoroside (quercetin-3-O-sophoroside) and p-coumaroyl-linked glycosides () demonstrate that sugar moieties can modulate receptor binding and enzymatic interactions .

Q & A

Q. What synthetic strategies optimize glycosylation efficiency during derivatization?

  • Methodology : Employ trichloroacetimidate donors under Schmidt conditions for regioselective coupling. Monitor reaction progress via TLC (anisaldehyde staining) and optimize with Lewis acid catalysts (e.g., TMSOTf) in anhydrous DCM .

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